![molecular formula C13H18N2OS B14443505 N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea CAS No. 74787-61-4](/img/structure/B14443505.png)
N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea is an organic compound that features a cyclopropyl group, a phenyl group, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of cyclopropyl(phenyl)methyl isothiocyanate with 2-aminoethanol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Applications De Recherche Scientifique
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Cyclopropylmethyl)-N’-(2-hydroxyethyl)thiourea
- N-(Phenylmethyl)-N’-(2-hydroxyethyl)thiourea
- N-(Cyclopropyl(phenyl)methyl)-N’-(2-methoxyethyl)thiourea
Uniqueness
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
74787-61-4 |
|---|---|
Formule moléculaire |
C13H18N2OS |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
1-[cyclopropyl(phenyl)methyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C13H18N2OS/c16-9-8-14-13(17)15-12(11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H2,14,15,17) |
Clé InChI |
VPLPGVGKYKUOGG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CC=CC=C2)NC(=S)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




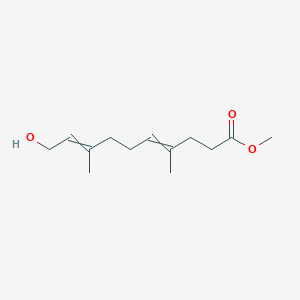

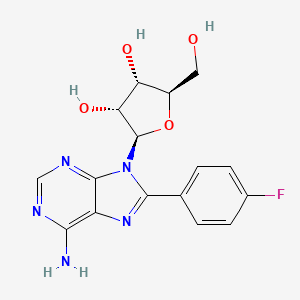
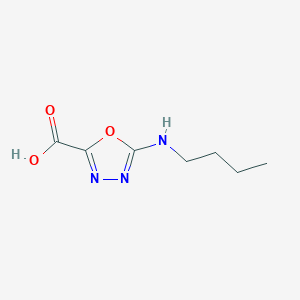
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
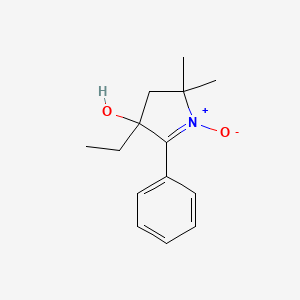
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
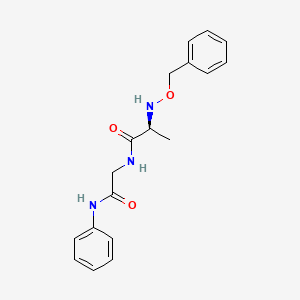
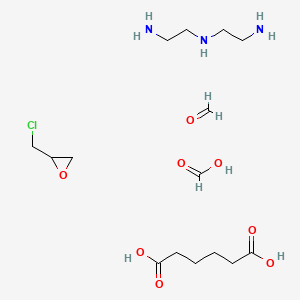


![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
